3-Bromo-4-chloropyrazolo[1,5-a]pyrazine
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Overview
Description
3-Bromo-4-chloropyrazolo[1,5-a]pyrazine is a compound with the molecular weight of 232.47 . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Physical And Chemical Properties Analysis
3-Bromo-4-chloropyrazolo[1,5-a]pyrazine is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 232.47 .Scientific Research Applications
Versatile Precursors for Heterocyclic Synthesis
3-Bromo-4-chloropyrazolo[1,5-a]pyrazine derivatives serve as versatile precursors in the synthesis of various heterocyclic compounds. For instance, brominated trihalomethylenones have been explored as precursors to synthesize a range of pyrazoles through cyclocondensation reactions, demonstrating moderate to good yields. These methodologies facilitate the creation of compounds with potential applications in medicinal chemistry and material sciences (Martins et al., 2013).
Building Blocks in Medicinal Chemistry
Compounds related to 3-Bromo-4-chloropyrazolo[1,5-a]pyrazine, such as fluorinated pyrazoles, have been identified as valuable building blocks in medicinal chemistry. Their synthesis allows for further functionalization, which is crucial for the development of new pharmaceuticals. This highlights the compound's role in creating new therapeutic agents with optimized properties (Surmont et al., 2011).
Antimicrobial and Antidepressant Activities
The synthesis of pyrazoline and pyrazole derivatives from 3-Bromo-4-chloropyrazolo[1,5-a]pyrazine and similar compounds has shown significant antimicrobial and antidepressant activities. These activities highlight the potential of these derivatives in developing new treatments for bacterial, fungal infections, and depression (Shailesh et al., 2012), (Palaska et al., 2001).
Antianxiety and CNS Effects
Derivatives of pyrazolo[1,5-a]pyrimidine, structurally related to 3-Bromo-4-chloropyrazolo[1,5-a]pyrazine, have been synthesized and evaluated for their antianxiety properties. These studies indicate the potential of such compounds in developing new anxiolytic drugs without the potentiation of CNS depressant effects, marking an important step in CNS drug development (Kirkpatrick et al., 1977).
Advanced Materials Development
The strategic synthesis of 3-Bromo- and 3-Chloropyrazoles, including 3-Bromo-4-chloropyrazolo[1,5-a]pyrazine derivatives, contributes significantly to the development of advanced materials. These compounds are employed in creating organic optoelectronic materials due to their desirable electronic properties, illustrating their importance beyond pharmaceutical applications (Fox et al., 2018).
Safety and Hazards
Future Directions
Pyrrolopyrazine derivatives, including 3-Bromo-4-chloropyrazolo[1,5-a]pyrazine, have shown a wide range of biological activities, making them attractive scaffolds for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
3-bromo-4-chloropyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-10-11-2-1-9-6(8)5(4)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPMFYDHSLJIMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloropyrazolo[1,5-a]pyrazine | |
CAS RN |
2172096-78-3 |
Source
|
Record name | 3-bromo-4-chloropyrazolo[1,5-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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